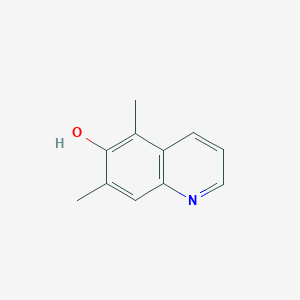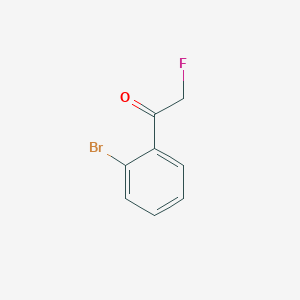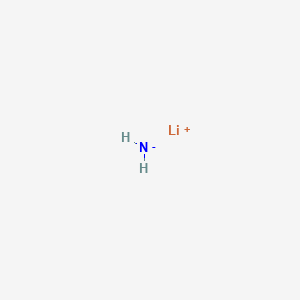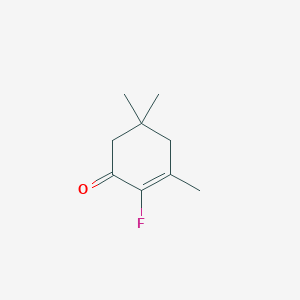
Citrato trisódico dihidratado
Descripción general
Descripción
El citrato de sodio dihidratado es la sal de sodio del ácido cítrico, que aparece como un polvo blanco cristalino o cristales granulares. Es ligeramente delicuescente en aire húmedo, libremente soluble en agua y prácticamente insoluble en alcohol . Tiene un sabor ácido similar al ácido cítrico y se usa comúnmente como un agente alcalinizante para neutralizar el exceso de ácido en la sangre y la orina .
Aplicaciones Científicas De Investigación
El citrato de sodio dihidratado tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El citrato de sodio dihidratado funciona neutralizando el exceso de ácido en la sangre y la orina, elevando el pH. Quelata los iones de calcio libres, evitando que formen complejos con el factor tisular y el factor VIIa de coagulación, inhibiendo así la activación del factor X de coagulación y la iniciación extrínseca de la cascada de coagulación . Este mecanismo lo hace eficaz como anticoagulante y agente alcalinizante.
Compuestos Similares:
Ácido Cítrico: El compuesto padre del citrato de sodio dihidratado, utilizado de manera similar como agente amortiguador y quelante.
Citrato de Sodio Anhídrido: Similar al citrato de sodio dihidratado pero sin moléculas de agua, utilizado en aplicaciones similares.
Citrato de Potasio: Otra sal de citrato que se utiliza como agente alcalinizante y en el tratamiento de cálculos renales.
Singularidad: El citrato de sodio dihidratado es único debido a su estado de hidratación específico, que afecta su solubilidad y reactividad. Su capacidad para formar complejos estables con iones metálicos y su función como agente amortiguador lo hacen particularmente valioso en diversas aplicaciones científicas e industriales .
Análisis Bioquímico
Biochemical Properties
Trisodium citrate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent or acidity regulator, resisting changes in pH . This property is particularly important in maintaining the pH balance in biological systems. Trisodium citrate dihydrate can interact with various enzymes and proteins within the body. For instance, it has been found to enhance the production of a bioactive compound called andrimid, which has significant pharmaceutical potential .
Cellular Effects
The effects of trisodium citrate dihydrate on cells and cellular processes are diverse. It has been used to relieve discomfort in urinary-tract infections, such as cystitis, to reduce the acidosis seen in distal renal tubular acidosis, and can also be used as an osmotic laxative . It influences cell function by neutralizing excess acid in the blood and urine .
Molecular Mechanism
At the molecular level, trisodium citrate dihydrate exerts its effects through various mechanisms. One of the key mechanisms is through the chelation of free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trisodium citrate dihydrate can change over time. For instance, the dehydration processes of trisodium citrate dihydrate were investigated using thermogravimetry (TG), differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). It was found that the temperature of dehydration of trisodium citrate dihydrate was at 430.99 K .
Metabolic Pathways
Trisodium citrate dihydrate is involved in key metabolic pathways. This cycle is essential for the oxidative metabolism of glucose and other simple sugars .
Transport and Distribution
Given its solubility in water , it can be inferred that it is likely to be distributed throughout the body via the bloodstream.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El citrato de sodio dihidratado se puede sintetizar haciendo reaccionar ácido cítrico con hidróxido de sodio o carbonato de sodio. La reacción generalmente implica disolver ácido cítrico en agua y agregar gradualmente hidróxido de sodio o carbonato de sodio mientras se mantiene la temperatura entre 20 y 30 grados Celsius. El pH de la solución se ajusta a un rango de 7.5 a 9.0 .
Métodos de Producción Industrial: En entornos industriales, el citrato de sodio dihidratado se produce a través de una reacción de formación de sal seguida de cristalización por disolvente. El proceso implica disolver un agente de formación de sal en agua, agregar ácido cítrico y controlar la temperatura de reacción. La solución resultante se cristaliza luego agregando un agente de disolvente y controlando la temperatura de cristalización entre 20 y 75 grados Celsius .
Tipos de Reacciones:
Complejación: El citrato de sodio dihidratado forma complejos estables con varios iones metálicos como manganeso, cobalto, níquel y zinc.
Amortiguación: Actúa como un agente amortiguador, manteniendo el pH de las soluciones dentro de un rango específico.
Neutralización: El citrato de sodio dihidratado neutraliza los ácidos, elevando el pH de las soluciones.
Reactivos y Condiciones Comunes:
Complejación: Sales metálicas (por ejemplo, nitratos de manganeso, cobalto, níquel y zinc) en soluciones tampón con un pH de 6.
Amortiguación: Ácido cítrico y citrato de sodio dihidratado en agua destilada, con ajustes de pH utilizando ácido clorhídrico o hidróxido de sodio.
Neutralización: Ácido clorhídrico en el estómago o la orina.
Principales Productos Formados:
Complejación: Complejos metal-citrato.
Amortiguación: Soluciones tampón de citrato.
Neutralización: Iones bicarbonato y aumento del pH en la sangre y la orina.
Comparación Con Compuestos Similares
Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.
Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.
Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.
Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
6132-04-3 |
|---|---|
Fórmula molecular |
C6H10NaO8 |
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
InChI |
InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
Clave InChI |
OAGSFHDUINSAMQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |
| 6132-04-3 | |
Descripción física |
Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |
Números CAS relacionados |
6132-05-4 6858-44-2 |
Solubilidad |
Solubility in water, g/100ml: 77 |
Sinónimos |
anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trisodium citrate dihydrate function as a chelator of divalent metal cations?
A1: Trisodium citrate dihydrate acts as a chelating agent by forming stable complexes with divalent metal cations such as Mg2+, Ca2+, Mn2+, Fe2+, and Zn2+ [, ]. The citrate ion's multiple carboxyl and hydroxyl groups can bind to these cations, effectively sequestering them from the surrounding environment.
Q2: What are the downstream effects of trisodium citrate dihydrate's chelating action in biological systems?
A2: In biological systems, trisodium citrate dihydrate's chelation of divalent cations can have various effects. For instance, it can inhibit the production of certain bacteriocins, such as gassericin T, by probiotic bacteria like Lactobacillus gasseri [, ]. This inhibition is concentration-dependent and can be reversed by adding trisodium citrate dihydrate to the media [, ].
Q3: How does the presence of trisodium citrate dihydrate influence the crystallization of calcium carbonate?
A3: Trisodium citrate dihydrate can influence the polymorphism of calcium carbonate crystals. Research shows that adding it during calcium carbonate synthesis using gypsum as a raw material leads to the formation of single calcite calcium carbonate crystals []. This suggests a role in controlling nucleation and crystal growth processes.
Q4: What is the molecular formula and weight of trisodium citrate dihydrate?
A4: The molecular formula of trisodium citrate dihydrate is Na3C6H5O7·2H2O. Its molecular weight is 294.10 g/mol.
Q5: Are there any spectroscopic data available that can be used to characterize trisodium citrate dihydrate?
A5: While specific spectroscopic data from the provided papers aren't detailed, trisodium citrate dihydrate can be characterized using various spectroscopic techniques. These include:
Q6: How does the stability of trisodium citrate dihydrate compare to that of sodium bicarbonate in oral rehydration solutions?
A6: Trisodium citrate dihydrate offers improved stability compared to sodium bicarbonate in oral rehydration solutions [, ]. This enhanced stability translates to a longer shelf-life for ORS formulations containing trisodium citrate dihydrate.
Q7: Can trisodium citrate dihydrate act as a catalyst in organic synthesis?
A7: Yes, trisodium citrate dihydrate has been explored as a catalyst in organic synthesis. For example, it efficiently catalyzes the one-pot pseudo-four component synthesis of fully functionalized pyridine derivatives from aromatic aldehydes, malononitrile, and thiols in aqueous ethanol [].
Q8: What are the advantages of using trisodium citrate dihydrate as a catalyst in this reaction?
A8: Trisodium citrate dihydrate offers several advantages as a catalyst in this reaction, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


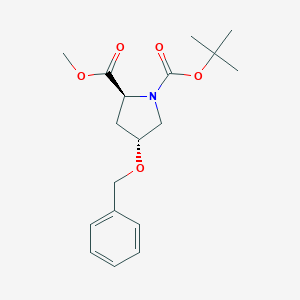
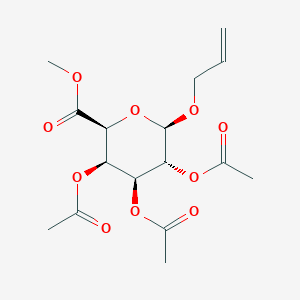
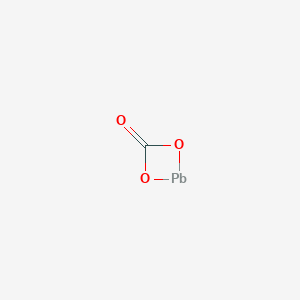
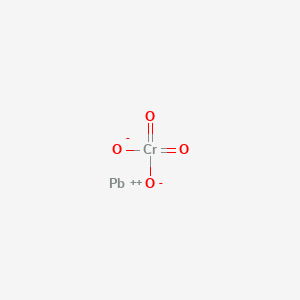
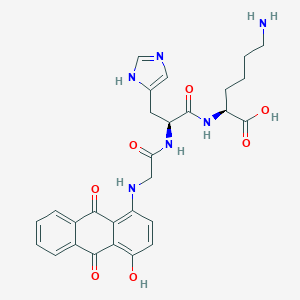

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)

